3'-Hydroxy-5,6,7,4'-tetramethoxyflavone
Overview
Description
Eupatorin-5-methylether analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Mechanism of Action
Eupatorin-5-methylether, also known as 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one or 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone, is a flavonoid compound with significant biological activities .
Target of Action
It has been reported to exhibit strong anticancer and anti-inflammatory activities .
Mode of Action
Eupatorin-5-methylether has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptotic cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly (ADP-ribose) polymerase cleavage . It has also been reported that Eupatorin-5-methylether induces apoptosis mainly through the intrinsic pathway, promoting the multiplication of caspase 9 .
Biochemical Pathways
Eupatorin-5-methylether affects several biochemical pathways. It has been reported to induce G2/M cell cycle arrest through dysregulation of cell cycle regulatory proteins . It also triggers apoptosis through activation of the p53-dependent and p53-independent pathways . Furthermore, it has been found to inhibit the Phospho-Akt pathway .
Pharmacokinetics
A study has reported the identification of metabolites of eupatorin in vivo and in vitro . The main metabolic pathways of Eupatorin include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Result of Action
Eupatorin-5-methylether has been reported to have antiproliferative activity, particularly against MCF-7 and MDA-MB-231 human breast cancer cells . It has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, it has been found to inhibit the migration and invasion of MDA-MB-231 cells and angiogenesis in an ex vivo mouse aortic ring assay .
Action Environment
It is known that the compound is a natural methoxyflavone found in java tea (orthosiphon stamineus), a medicinal herb used in traditional chinese medicine . This suggests that the compound’s action may be influenced by factors such as the plant’s growth conditions and extraction methods.
Biochemical Analysis
Biochemical Properties
Eupatorin-5-methylether interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit NO production with an IC50 of 5.5 μM . This suggests that Eupatorin-5-methylether may interact with enzymes involved in the NO synthesis pathway.
Cellular Effects
Eupatorin-5-methylether has been shown to have significant effects on various types of cells. For instance, it has been reported to induce cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly(ADP-ribose) polymerase cleavage .
Molecular Mechanism
The molecular mechanism of Eupatorin-5-methylether involves its interaction with various biomolecules. It has been suggested that Eupatorin-5-methylether exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eupatorin-5-methylether have been observed to change over time. For instance, it has been reported that Eupatorin-5-methylether exhibits time-dependent cytotoxicity in MCF-7 and MDA-MB-231 human breast cancer cells .
Dosage Effects in Animal Models
The effects of Eupatorin-5-methylether have been studied in animal models. It has been found that Eupatorin-5-methylether can effectively delay the growth of 4T1-induced breast tumors in animal models at a maximum dose of 20 mg/kg body weight .
Metabolic Pathways
Eupatorin-5-methylether is involved in various metabolic pathways. The main metabolic pathways of Eupatorin-5-methylether include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427265 | |
Record name | Eupatorin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-09-0 | |
Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatorin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21764-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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